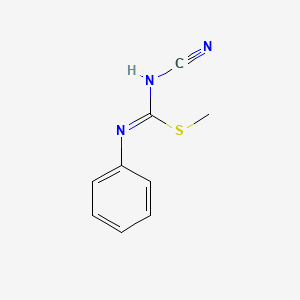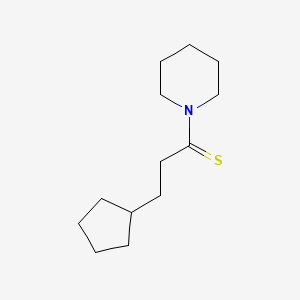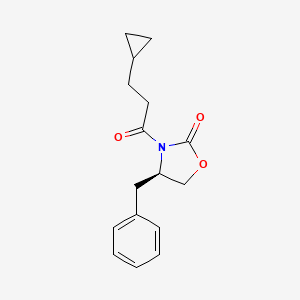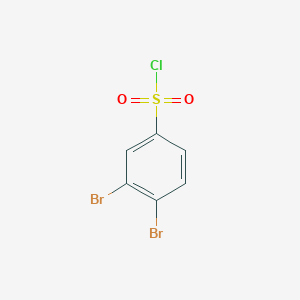
3-Phenoxybenzoyl chloride
概述
描述
3-Phenoxybenzoyl chloride is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzoic acid and is characterized by the presence of a phenoxy group attached to the benzoyl chloride moiety. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .
作用机制
Target of Action
3-Phenoxybenzoyl chloride primarily targets dipeptidyl peptidase-4 and nonenzymatic glycosylation of proteins . These targets play a crucial role in various biological processes, including protein degradation and post-translational modification.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the normal functioning of these proteins, potentially altering various biological processes in which they are involved.
Biochemical Pathways
The inhibition of dipeptidyl peptidase-4 and nonenzymatic glycosylation of proteins by this compound can affect several biochemical pathways. For instance, it can influence the degradation of proteins and the formation of advanced glycation end-products . The downstream effects of these changes can have significant impacts on cellular functions and overall organism health.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein degradation and glycosylation . These effects can lead to changes in protein function and structure, potentially impacting various cellular processes.
生化分析
Biochemical Properties
3-Phenoxybenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with enzymes such as esterases and proteases, facilitating the formation of ester and amide bonds. These interactions are essential for the synthesis of various biologically active compounds. Additionally, this compound can react with nucleophiles, such as amino acids and peptides, forming stable covalent bonds. This reactivity makes it a valuable tool in the modification of biomolecules for research and therapeutic purposes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of peroxisome proliferator-activated receptors, which play a vital role in regulating lipid metabolism and glucose homeostasis. This modulation can lead to changes in gene expression patterns, affecting various metabolic pathways within the cell . Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in protein glycation, thereby reducing the formation of advanced glycation end-products .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . Additionally, this compound can activate glucokinase, an enzyme that plays a critical role in glucose sensing and insulin secretion . These interactions highlight the compound’s ability to modulate key biochemical pathways through specific binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under ambient conditions but can degrade upon prolonged exposure to light and moisture. In vitro studies have shown that this compound can maintain its activity for extended periods, provided it is stored under appropriate conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation . These effects underscore the importance of controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exhibit beneficial effects, such as improved glucose tolerance and reduced inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The compound’s ability to modulate key metabolic pathways underscores its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can interact with membrane transporters, influencing its uptake and efflux from cells . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments. Post-translational modifications and targeting signals can further influence the subcellular distribution of this compound, directing it to specific organelles or compartments .
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenoxybenzoyl chloride can be synthesized through the reaction of 3-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in dichloromethane as a solvent. The mixture is stirred at room temperature overnight, and the solvent is then removed under reduced pressure to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
化学反应分析
Types of Reactions: 3-Phenoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-phenoxybenzoic acid.
Reduction: It can be reduced to 3-phenoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like pyridine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution.
3-Phenoxybenzoic Acid: Formed from hydrolysis.
3-Phenoxybenzyl Alcohol: Formed from reduction
科学研究应用
3-Phenoxybenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.
Industry: Used in the production of agrochemicals and other industrial chemicals
相似化合物的比较
3-Phenoxybenzyl chloride: Similar structure but with a benzyl chloride moiety instead of a benzoyl chloride.
4-Phenoxybenzoyl chloride: Similar structure but with the phenoxy group in the para position.
2-Phenoxybenzoyl chloride: Similar structure but with the phenoxy group in the ortho position.
Uniqueness: 3-Phenoxybenzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require this specific structural configuration .
属性
IUPAC Name |
3-phenoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXIWBOKOZOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375118 | |
| Record name | 3-phenoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-15-0 | |
| Record name | 3-Phenoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3586-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
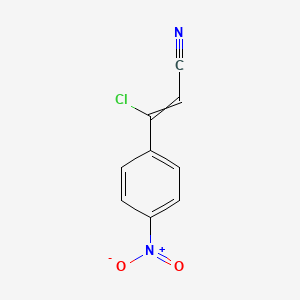
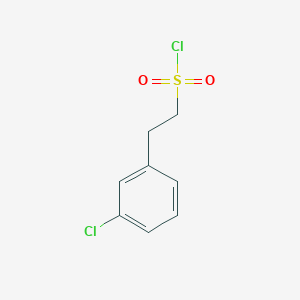
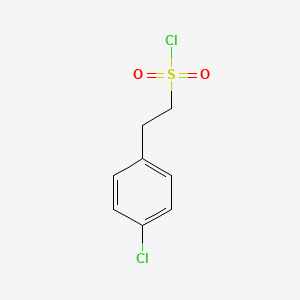
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
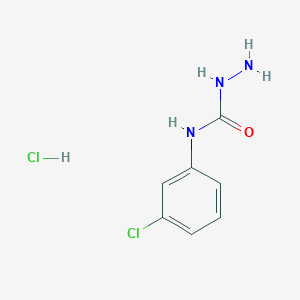
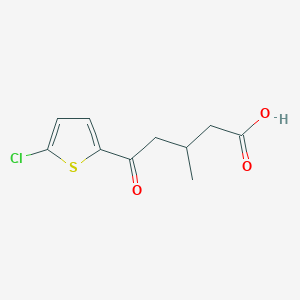
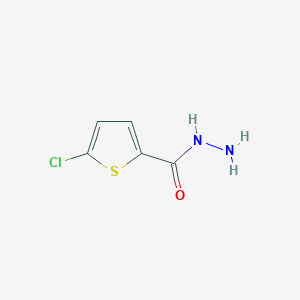
![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)

